2-Oxaspiro[3.5]nonane-7-carboxylic acid

Catalog No.
S846540
CAS No.
1416323-16-4
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxaspiro[3.5]nonane-7-carboxylic acid

CAS Number

1416323-16-4

Product Name

2-Oxaspiro[3.5]nonane-7-carboxylic acid

IUPAC Name

2-oxaspiro[3.5]nonane-7-carboxylic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11)

InChI Key

UJJFKUMKVAZBPG-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C(=O)O)COC2

Canonical SMILES

C1CC2(CCC1C(=O)O)COC2

2-Oxaspiro[3.5]nonane-7-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure, which consists of a fused ring system containing an ether and a carboxylic acid functional group. Its molecular formula is C9H14O3, and it has a molecular weight of approximately 170.21 g/mol. The compound's structure allows for diverse reactivity and potential biological interactions, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions may occur where the carboxylic acid group is replaced by other functional groups, facilitated by reagents like thionyl chloride or phosphorus tribromide.

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 2-oxaspiro[3.5]nonane-7-carboxylic acid is under investigation, particularly regarding its potential therapeutic effects. Its structure suggests that it may interact with biological targets such as enzymes and receptors, possibly influencing various biochemical pathways. The presence of the carboxylic acid group allows for hydrogen bonding with proteins, which could modulate their activity.

Synthesis of 2-oxaspiro[3.5]nonane-7-carboxylic acid typically involves several methods:

  • Cyclization Reactions: This method often includes the reaction of appropriate precursors under controlled conditions to form the spirocyclic structure.
  • Use of Diols and Diacid Chlorides: A common synthetic route involves reacting a diol with a diacid chloride in the presence of a base, leading to the formation of the desired compound.
  • Multigram-scale Synthesis: Techniques such as continuous flow reactors may be employed for industrial-scale production, enhancing efficiency and yield while incorporating purification methods like recrystallization or chromatography.

2-Oxaspiro[3.5]nonane-7-carboxylic acid has several applications across different domains:

  • Medicinal Chemistry: It serves as a valuable building block for drug design due to its bioisosteric properties, potentially mimicking natural compounds while offering distinct physicochemical characteristics.
  • Organic Synthesis: The compound is utilized in synthesizing complex organic molecules and polymers.
  • Specialty Chemicals: It finds application in producing specialty chemicals and materials in various industrial processes.

Studies on the interactions of 2-oxaspiro[3.5]nonane-7-carboxylic acid with biomolecules are crucial for understanding its biological potential. The compound's ability to form hydrogen bonds through its carboxylic acid group may influence protein conformation and activity, thus affecting metabolic pathways. Further research is needed to elucidate these interactions fully and establish any therapeutic applications.

Several compounds share structural similarities with 2-oxaspiro[3.5]nonane-7-carboxylic acid, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acidContains two carboxylic acid groupsGreater reactivity due to multiple functional groups
7-Phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylic acidFeatures a phenyl group attachedAlters chemical properties and reactivity
2-Oxa-7-azaspiro[3.5]nonane oxalateContains a nitrogen atom in the ring systemPotentially different biological activity due to nitrogen presence

The uniqueness of 2-oxaspiro[3.5]nonane-7-carboxylic acid lies in its specific spirocyclic structure combined with a single carboxylic acid group, which allows it to participate in a wide range of

XLogP3

0.7

Dates

Modify: 2023-08-16

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